molecular formula C10H12F3NO B1401127 Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine CAS No. 574731-12-7

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B1401127
CAS No.: 574731-12-7
M. Wt: 219.2 g/mol
InChI Key: NZVRNZTVYQWPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is a compound of interest due to its unique trifluoromethoxy group and potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 63548077

The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to increased bioavailability and potency in biological systems .

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group through electrophilic aromatic substitution or other fluorination techniques. These methods have been documented in various studies, contributing to the understanding of how modifications affect biological activity .

Anticancer Activity

Recent studies have shown that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. For instance, a study indicated that derivatives with similar structures demonstrated moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with IC50 values indicating effective inhibition at micromolar concentrations .

Table 1: Cytotoxicity of Trifluoromethoxy Compounds

CompoundCell LineIC50 (μM)
This compoundWRL-6886
Compound ACaco272
Compound BMCF-755
Compound CPC-364

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme targets. Studies involving molecular docking have suggested that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its inhibitory effects on cancer cell proliferation .

Structure-Activity Relationship (SAR)

SAR studies have shown that the presence of the trifluoromethoxy group significantly influences the biological activity of related compounds. The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of adjacent functional groups, enhancing their reactivity and interaction with biological targets .

Table 2: SAR Analysis of Trifluoromethoxy Compounds

ModificationEffect on Activity
Addition of -CF3Increased potency
Substitution at para positionEnhanced selectivity
Alkyl chain length variationAltered bioavailability

Case Studies

  • VEGFR-2 Inhibition : A recent study investigated a derivative of this compound as a potential VEGFR-2 inhibitor. The compound exhibited promising binding affinity, suggesting its potential in treating angiogenesis-related diseases such as cancer .
  • Antiparasitic Activity : Another study explored the antiparasitic properties of related compounds, indicating that modifications similar to those seen in this compound could lead to significant activity against Trypanosoma cruzi, highlighting its potential beyond oncology applications .

Scientific Research Applications

Treatment of Hyperparathyroidism

One of the most notable applications of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is in the treatment of primary hyperparathyroidism . The compound is a key ingredient in cinacalcet hydrochloride , which is marketed under the brand names Sensipar™ and Mimpara™. Cinacalcet acts as a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor in parathyroid glands, thereby reducing parathyroid hormone (PTH) secretion and serum calcium levels in patients with chronic kidney disease or parathyroid carcinoma .

Synthesis Pathways

Recent advancements have focused on improving the synthesis processes for this compound to enhance yield and reduce production costs. A notable method involves:

  • One-Pot Synthesis : Utilizing metal catalysts under hydrogen pressure to streamline the production process .

In Vitro Studies

This compound has been subjected to various in vitro studies to evaluate its effectiveness against different cancer cell lines, particularly those involved in bone metabolism disorders. These studies indicate potential anti-cancer properties due to its ability to modulate calcium signaling pathways.

Case Studies

  • Case Study 1 : A clinical trial involving patients with secondary hyperparathyroidism demonstrated that cinacalcet significantly reduced serum calcium levels and improved patient outcomes .
  • Case Study 2 : Research published in peer-reviewed journals highlighted the compound's role in reducing tumor growth in preclinical models of parathyroid carcinoma .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its therapeutic applications:

  • Toxicological Studies : Comprehensive studies have shown that when administered within therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects .
  • Regulatory Status : The compound is recognized by regulatory bodies for its therapeutic use, ensuring that it meets safety standards for patient administration.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Treatment of HyperparathyroidismActive ingredient in cinacalcet (Sensipar™, Mimpara™)
MechanismCalcimimetic agent reducing PTH levels
Synthesis MethodImproved one-pot synthesis process
In Vitro ResearchPotential anti-cancer effects
Safety ProfileFavorable with minimal side effects

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRNZTVYQWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.